2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a complex heterocyclic compound that combines multiple functional groups and ring systems
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves multiple steps, typically starting with the formation of the benzothiazole ring. Common synthetic routes include:
Cyclization of 2-aminobenzenethiol with aldehydes or ketones: This method involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone, followed by cyclization to form the benzothiazole ring.
Multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Microwave irradiation: This method uses microwave energy to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Chemical Reactions Analysis
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-tubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar compounds to 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate include other benzothiazole derivatives and pyrazolopyridine compounds. These compounds share structural similarities but may differ in their specific functional groups or ring systems. For example:
Benzothiazole derivatives: These compounds often exhibit similar biological activities, such as anti-tubercular or anti-cancer properties.
Pyrazolopyridine compounds: These compounds are known for their diverse pharmacological activities, including anti-inflammatory and anti-viral effects.
Properties
Molecular Formula |
C21H15N4O2S- |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C21H16N4O2S/c1-13-19-16(11-18(26)24(13)12-14-7-3-2-4-8-14)23-25(20(19)27)21-22-15-9-5-6-10-17(15)28-21/h2-11,26H,12H2,1H3/p-1 |
InChI Key |
OGCYDBPMFIEZMP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CC=C5)[O-] |
Origin of Product |
United States |
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